N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
Description
Properties
Molecular Formula |
C32H35N3O5Si |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C32H35N3O5Si/c1-32(2,3)41(24-15-9-5-10-16-24,25-17-11-6-12-18-25)39-22-27-26(36)21-29(40-27)35-20-19-28(34-31(35)38)33-30(37)23-13-7-4-8-14-23/h4-20,26-27,29,36H,21-22H2,1-3H3,(H,33,34,37,38)/t26-,27+,29+/m0/s1 |
InChI Key |
PCGCWUMQXDGYFX-YIKNKFAXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of cytidine are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Deoxygenation: The 2’-hydroxyl group is selectively deoxygenated using reagents like triethylsilane and trifluoroacetic acid.
Benzoylation: The N-position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The final compound is obtained by deprotecting the silyl groups using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldiphenylsilyl (TBDPS) group at the 5'-position is selectively removed under mild fluoride-based conditions. This reaction is critical for exposing the hydroxyl group for subsequent functionalization:
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| n-TBAF (tetrabutylammonium fluoride) in THF | Cleavage of TBDPS group, yielding 5'-OH derivative | 99% |
This step is essential for oligonucleotide synthesis, enabling controlled elongation of nucleic acid chains .
Phosphorylation at 3'-OH
After deprotection, the 3'-hydroxyl group undergoes phosphorylation for incorporation into oligonucleotides:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (CEP-Cl) | 3'-Phosphoramidite derivative | 80% |
This step is pivotal for solid-phase synthesis of modified DNA/RNA strands, with coupling efficiencies comparable to standard phosphoramidites .
Glycosylation for Structural Diversification
The deoxyribose sugar participates in glycosylation reactions to introduce modified bases or linkers:
| Catalyst | Substrate | Application |
|---|---|---|
| SnCl<sub>4</sub> or TMSOTf (trimethylsilyl triflate) | Silylated purine/pyrimidine derivatives | Synthesis of 5'-C-aminopropyl analogs |
These reactions enable the creation of nucleoside analogs with enhanced serum stability and binding affinity .
Comparative Stability Under Hydrolytic Conditions
The TBDPS group confers resistance to premature hydrolysis, as demonstrated in stability studies:
| Condition | Degradation Rate | Comparison |
|---|---|---|
| pH 7.4 buffer (37°C, 24 hours) | <5% decomposition | Superior to 2'-O-methyl analogs |
This stability is critical for therapeutic applications requiring prolonged exposure to biological fluids.
Scientific Research Applications
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl and silyl groups enhance its stability and cellular uptake, allowing it to effectively inhibit enzymes involved in DNA and RNA synthesis. This makes it a valuable tool in the study of nucleic acid metabolism and as a potential therapeutic agent.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 139244-40-9
- Molecular Formula : C₃₂H₃₅N₃O₅Si
- Molecular Weight : 569.723 g/mol
- Structural Features :
- 5'-O Protection : (1,1-dimethylethyl)diphenylsilyl (TBDPS), a bulky, fluoride-labile protecting group.
- N4 Protection : Benzoyl group, common for nucleobase stabilization during oligonucleotide synthesis.
- Sugar Modification : 2'-deoxyribose, enabling DNA backbone incorporation.
Applications :
Primarily used in solid-phase oligonucleotide synthesis for sequential coupling. The TBDPS group provides steric hindrance, enhancing regioselectivity during 3'-phosphoramidite coupling. Deprotection requires fluoride-based reagents (e.g., TBAF) .
Table 1: Key Structural and Functional Comparisons
Key Differences in Protecting Groups
TBDPS vs. DMT :
- TBDPS : Fluoride-sensitive, stable under acidic conditions. Ideal for sequential synthesis requiring orthogonal deprotection (e.g., after DMT removal) .
- DMT : Acid-labile, removed with 3% trichloroacetic acid (TCA). Standard in automated DNA synthesizers for iterative coupling .
TBDPS vs. TBDMS :
- TBDMS (51549-36-1): Less bulky than TBDPS, enabling better solubility in acetonitrile and THF. Deprotected faster with diluted fluoride solutions .
Functional Modifications
- 5-Methyl Cytidine (105931-57-5, 104579-03-5): Enhances thermal stability of DNA duplexes by reducing steric clashes and increasing base-pairing fidelity .
- Phosphoramidite Group (105931-57-5): Enables rapid coupling (≥99% efficiency per step) in automated synthesis. Absent in the TBDPS-protected compound, limiting its use to specialized workflows .
Research Findings
- Orthogonal Deprotection : Dual-protected compounds (e.g., 166758-07-2) allow sequential 5'-DMT (acid) and 3'-TBDPS (fluoride) deprotection, critical for synthesizing branched or modified oligonucleotides .
- Solubility Challenges : TBDPS-protected compounds (139244-40-9) show lower solubility in acetonitrile compared to TBDMS analogs, requiring co-solvents like dichloromethane .
- Stability : N4-benzoyl groups prevent depurination during acidic DMT removal but require ammonia treatment for cleavage, whereas TBDPS deprotection is pH-neutral .
Biological Activity
N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine (CAS No. 139244-40-9) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies.
Structural Characteristics
The compound features several key structural components:
- Benzoyl Group : Enhances stability and solubility.
- Deoxyribose Sugar : A characteristic of nucleosides, essential for biological activity.
- Silyl Protecting Group : Located at the 5' position, it can be removed under specific conditions to reveal hydroxyl functionalities.
The molecular formula is , with a molecular weight of approximately 569.73 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps that include:
- Formation of the Benzoyl Derivative : The benzoyl group is introduced to the cytidine structure.
- Silylation : The silyl group is added to protect the hydroxyl group at the 5' position.
- Purification : The final product is purified to ensure high yield and purity for biological testing.
Antiviral Properties
This compound exhibits potential antiviral activity by mimicking natural nucleosides, which could interfere with nucleic acid synthesis in viral pathogens. This mechanism is similar to other modified nucleosides that have been studied for their ability to inhibit viral replication.
Anticancer Activity
The compound's structural modifications suggest possible anticancer properties. Modified nucleosides are known to disrupt DNA synthesis in rapidly dividing cancer cells, potentially leading to cell death or growth inhibition. Interaction studies indicate that this compound may bind to polymerases and kinases involved in nucleic acid metabolism, making it a candidate for further pharmacological exploration .
Comparative Analysis with Other Modified Nucleosides
A comparative analysis highlights how this compound stands against other modified nucleosides:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Benzoyl-2'-deoxycytidine | Benzoyl group; no silylation | Less stable than silylated versions |
| 5-Methylcytidine | Methyl group at 5 position | Enhances stability against degradation |
| 2-Aminopurine | Amino group substitution | Acts as a mutagen; affects base pairing |
This table illustrates that while many compounds share similar structural features, the presence of specific functional groups like silyl or benzoyl significantly influences their stability, reactivity, and biological activity.
Case Studies and Research Findings
Research has indicated that modified nucleosides like this compound can effectively inhibit specific enzymes involved in viral replication and cancer cell proliferation. For instance:
Q & A
Q. What is the structural significance of the 5'-O-(1,1-dimethylethyl)diphenylsilyl (TBDMS) group in this compound, and how does it influence nucleotide synthesis?
The TBDMS group serves as a hydroxyl-protecting group, selectively shielding the 5'-OH of the deoxycytidine during solid-phase oligonucleotide synthesis. This prevents unwanted side reactions during phosphoramidite coupling steps. The bulky tert-butyldiphenylsilyl moiety enhances steric protection, improving regioselectivity in multi-step syntheses . Methodologically, its removal typically requires fluoride-based reagents (e.g., TBAF) under anhydrous conditions .
Q. How is this compound utilized in the synthesis of modified oligonucleotides?
As a phosphoramidite precursor (e.g., 3'-phosphoramidite derivatives), it enables the incorporation of benzoyl-protected cytidine into DNA strands. The 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 3'-position facilitates automated coupling via tetrazole activation, with coupling efficiencies >98% under optimized conditions . Critical parameters include reaction time (≤30 sec) and anhydrous solvent systems (e.g., acetonitrile) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (260 nm) for assessing purity (>95% required for oligonucleotide synthesis).
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., expected [M+H]+ ion for C₃₆H₄₃N₃O₅Si: ~642.3 Da).
- ¹H/³¹P NMR : To verify phosphoramidite integrity and detect hydrolysis byproducts (e.g., δ ~150 ppm for ³¹P signals) .
Advanced Research Questions
Q. How do competing protecting groups (e.g., 4,4'-dimethoxytrityl vs. TBDMS) affect the stability and reactivity of this compound in oligonucleotide synthesis?
The TBDMS group offers superior thermal stability compared to acid-labile dimethoxytrityl (DMT) groups, making it preferable for long-term storage. However, DMT is removed under mild acidic conditions (e.g., 3% dichloroacetic acid), while TBDMS cleavage requires harsher fluorides. Contradictions arise in literature regarding side-reactivity: TBDMS may induce steric hindrance in crowded sequences, reducing coupling efficiency by ~5–10% compared to DMT-protected analogs .
Q. What strategies mitigate degradation of the N-benzoyl group during prolonged storage or synthesis?
Degradation of the N-benzoyl group (via hydrolysis or transamination) is minimized by:
Q. How does this compound compare to its 2'-O-methyl or 2'-fluoro analogs in antisense oligonucleotide applications?
Unlike 2'-modified analogs (e.g., 2'-O-methyl or 2'-fluoro derivatives), this compound retains natural 2'-deoxyribose conformation, making it suitable for unmodified DNA strands. However, its benzoyl and TBDMS groups introduce hydrophobicity, complicating HPLC purification. Comparative studies show 2'-modified analogs exhibit higher nuclease resistance but lower binding affinity to complementary RNA (~2–3 kcal/mol difference) .
Methodological Recommendations
- Synthesis Optimization : Use fresh tetrazole (0.45 M in CH₃CN) for phosphoramidite activation to minimize side products .
- Troubleshooting Low Coupling Efficiency : Check for silyl group hydrolysis (via ³¹P NMR) or residual moisture in solvents .
- Data Contradiction Resolution : Cross-validate analytical results with orthogonal techniques (e.g., MALDI-TOF for oligonucleotide length confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
